

An In-depth Technical Guide to Ethacure 300: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethacure 300	
Cat. No.:	B8083435	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacure 300 is a liquid aromatic diamine curative widely utilized in the production of polyurethane and polyurea elastomers.[1][2] Its primary component is dimethylthiotoluenediamine (DMTDA).[3] Known for its low chronic toxicity and convenient liquid form at room temperature, Ethacure 300 serves as an effective chain extender for various polymer systems, including reaction injection molding (RIM), structural RIM (SRIM), and spray coating applications.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of Ethacure 300, complete with experimental methodologies and visual representations of its chemical behavior and processing.

Chemical Composition and Structure

Ethacure 300 is predominantly composed of isomers of dimethylthiotoluenediamine, with the major isomers being 2,4- and 2,6-dimethylthiotoluenediamine. The typical composition is approximately 95-97% dimethylthiotoluenediamine and 2-3% monomethylthiotoluenediamine. [4]

Chemical Name: Dimethylthiotoluenediamine (DMTDA) CAS Number: 106264-79-3[3]

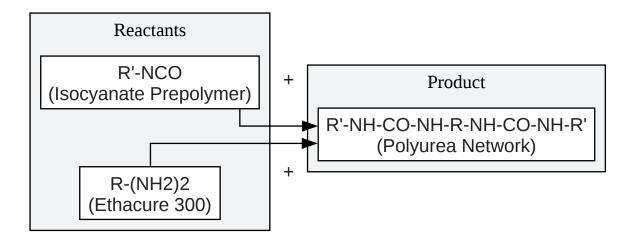
Molecular Formula: C9H14N2S2

Physical Properties

Ethacure 300 is a clear, yellow to amber liquid with a characteristic amine-like odor. It is a viscous liquid at room temperature, which offers advantages in handling and processing compared to solid curatives.[6] The key physical properties are summarized in the table below.

Property	Value	Units	Test Method (Typical)
Appearance	Clear, yellow to amber liquid	-	Visual Inspection
Molecular Weight	214.35	g/mol	
Equivalent Weight (with isocyanates)	107	g/eq	[1][3]
Equivalent Weight (with epoxy resins)	53.5	g/eq	[1][3]
Density / Specific Gravity	1.206 - 1.21	g/cm³ @ 20-25°C	ASTM D1475[2]
Viscosity	690	cSt @ 20°C	ASTM D445[1][3]
Boiling Point	~353 (decomposes)	°C	ASTM D1120[7]
Flash Point (Pensky- Martens Closed Cup)	176	°C	ASTM D93[8]
Pour Point	4	°C	[1]
Water Solubility	<0.03	% by wt @ 20°C	[4]
Amine Value	525-535	mg KOH/g	ASTM D2074
Moisture Content	<0.1	%	ASTM E203

Chemical Properties and Reactivity


The primary chemical function of **Ethacure 300** is as a curative, where the amine groups react with isocyanate groups to form urea linkages, leading to the formation of a polyurea or polyurethane-urea network.[9] This reaction is fundamental to its application in elastomer production.

The sterically hindered nature of the aromatic diamine in **Ethacure 300** results in a slower reaction rate compared to other primary amines, which allows for a more manageable pot life and better processing characteristics in many applications.[9] The curing speed can be adjusted by blending **Ethacure 300** with faster-reacting diamines like Ethacure 100.[4]

Polyurethane Curing Reaction

The fundamental reaction in polyurethane and polyurea systems involves the addition of an isocyanate group (R-N=C=O) to a compound containing an active hydrogen, such as an amine. In the case of **Ethacure 300**, the primary amine groups react with isocyanate prepolymers to form a cross-linked polymer network.

Click to download full resolution via product page

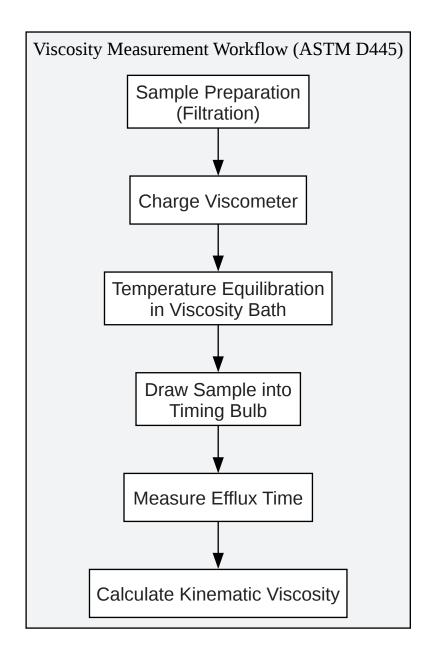
Caption: Reaction of **Ethacure 300** with an isocyanate prepolymer to form a polyurea network.

Experimental Protocols

The following are detailed methodologies for determining some of the key physical and chemical properties of **Ethacure 300**, based on standard ASTM methods.

Determination of Kinematic Viscosity (ASTM D445)

This method covers the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.


Apparatus:

- Calibrated glass capillary viscometer (e.g., Cannon-Fenske)
- Viscosity bath with precise temperature control (±0.02°C)
- Timing device accurate to 0.1 seconds
- Thermometer

Procedure:

- The viscometer is charged with a filtered, clear sample of **Ethacure 300**.
- The viscometer is placed in the constant-temperature bath long enough for the sample to reach the test temperature.
- The liquid is drawn up into the working capillary and timing bulb.
- The head of the liquid is adjusted to a position on the capillary arm of the viscometer.
- The time for the meniscus of the liquid to flow between two specified marks is measured.
- The kinematic viscosity is calculated by multiplying the flow time in seconds by the viscometer calibration constant.

Click to download full resolution via product page

Caption: Experimental workflow for determining kinematic viscosity.

Determination of Density (ASTM D1475)

This method covers the measurement of the density of liquid coatings, inks, and related products using a pycnometer or weight-per-gallon cup.[10]

Apparatus:

- · Pycnometer or weight-per-gallon cup of known volume
- Analytical balance, accurate to 0.1 mg
- Constant-temperature bath (optional, for high precision)

Procedure:

- The pycnometer is cleaned, dried, and weighed.
- The pycnometer is filled with the **Ethacure 300** sample, taking care to avoid air bubbles.
- The filled pycnometer is brought to a constant temperature (e.g., 20°C).
- The exterior of the pycnometer is cleaned and it is weighed.
- The density is calculated by dividing the net weight of the sample by the volume of the pycnometer.

Determination of Amine Value (ASTM D2074)

This test method determines the total amine value of fatty amines by titration.[11] The amine value is a measure of the total basicity of the material, expressed as milligrams of potassium hydroxide (KOH) equivalent to the basicity in one gram of sample.[12]

Apparatus:

- Erlenmeyer flasks
- Buret
- Magnetic stirrer

Reagents:

- Isopropyl alcohol
- Standardized hydrochloric acid (HCl) solution

Indicator solution (e.g., bromocresol green)

Procedure:

- A known weight of **Ethacure 300** is dissolved in isopropyl alcohol in an Erlenmeyer flask.
- A few drops of the indicator solution are added.
- The solution is titrated with the standardized HCl solution to the endpoint, indicated by a color change.
- The total amine value is calculated based on the volume of HCl used, its normality, and the weight of the sample.

Safety and Handling

Ethacure 300 is irritating to the eyes and skin and may cause sensitization by skin contact.[8] It is harmful if swallowed.[8] Therefore, appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and protective clothing, should be worn when handling this product. Work should be conducted in a well-ventilated area.[13]

Storage: **Ethacure 300** should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat and moisture.[13] It is recommended to blanket the curative tanks with dry nitrogen to prevent oxidation and moisture absorption.[13]

Conclusion

Ethacure 300 is a versatile liquid aromatic diamine curative with a well-defined set of physical and chemical properties that make it suitable for a wide range of polyurethane and polyurea applications. Its liquid form at ambient temperatures and relatively low toxicity offer significant processing and safety advantages. A thorough understanding of its properties, as outlined in this guide, is essential for researchers and formulators to optimize its use in the development of high-performance polymeric materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ketjen.com [ketjen.com]
- 2. erapol.com.au [erapol.com.au]
- 3. tri-iso.com [tri-iso.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. industrialphysics.com [industrialphysics.com]
- 6. discover.univarsolutions.com [discover.univarsolutions.com]
- 7. petrolube.com [petrolube.com]
- 8. store.astm.org [store.astm.org]
- 9. Sterically Hindered Aromatic Diamines | Polyurethanes and Polyurea | Request Quotes or Samples [tri-iso.com]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. antpedia.com [antpedia.com]
- 13. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethacure 300: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8083435#physical-and-chemical-properties-of-ethacure-300-liquid-aromatic-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com